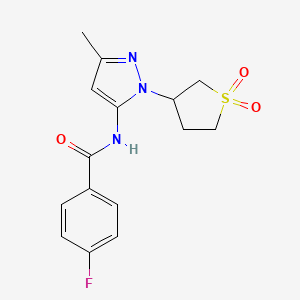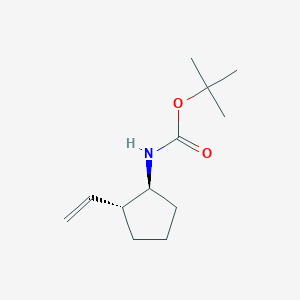
N-Boc-(+/-)-trans-2-Vinyl-cyclopentyl-amin
Übersicht
Beschreibung
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its structural features, which include a vinyl group and a cyclopentyl ring, making it a versatile intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its amine functionality.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of amine-containing pharmaceuticals.
Industry: Utilized in the production of polymers and other materials where amine groups are required
Wirkmechanismus
Target of Action
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine, also known as tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate, is primarily used as a protecting group in synthetic organic chemistry, particularly in peptide synthesis . The compound’s primary target is the amine group of the molecule it is protecting .
Mode of Action
The mode of action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine involves the protection of the amine group in a molecule during a reaction . This protection prevents the amine group from reacting with other compounds in the reaction mixture, allowing for selective reactions to occur . The compound can be removed from the amine group through a process known as deprotection .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine are those involved in the synthesis of complex molecules, such as peptides . By protecting the amine group, the compound allows for the selective formation of bonds, minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound’s ability to protect amine groups and be selectively removed suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that could impact its bioavailability .
Result of Action
The result of the action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is the protection of the amine group in a molecule, allowing for selective reactions to occur . This can facilitate the synthesis of complex molecules, such as peptides, by preventing unwanted reactions with the amine group .
Action Environment
The action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can be influenced by various environmental factors. For example, the efficiency of the protection and deprotection processes can be affected by the reaction conditions, such as temperature and pH . Additionally, the presence of certain catalysts can enhance the efficiency of the deprotection process .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into more efficient and sustainable methods for N-Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Biochemische Analyse
Biochemical Properties
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis and deprotection processes. For instance, the compound is stable under basic conditions and can be deprotected using acids such as trifluoroacetic acid . This stability allows it to protect amine groups during reactions that involve nucleophiles and bases. The interaction with enzymes and proteins is typically non-covalent, ensuring that the protecting group can be removed without altering the primary structure of the biomolecules involved.
Cellular Effects
The effects of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine on cells and cellular processes are primarily related to its role as a protecting group. When used in cell culture experiments, the compound can influence cell signaling pathways and gene expression by protecting amine groups on peptides and proteins . This protection can prevent unwanted side reactions and degradation, thereby maintaining the integrity of the biomolecules. Additionally, the compound’s stability under physiological conditions ensures that it does not interfere with cellular metabolism or cause cytotoxicity.
Molecular Mechanism
At the molecular level, N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage is resistant to nucleophilic attack and base hydrolysis, making it an effective protecting group . The deprotection mechanism involves the use of acids, which protonate the carbamate group, leading to its cleavage and the release of the free amine . This process is highly efficient and can be controlled to ensure selective deprotection without affecting other functional groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine change over time, particularly during the deprotection process. The compound is stable under ambient conditions and can be stored for extended periods without degradation . During deprotection, the reaction time can vary depending on the acid used and the specific conditions of the experiment. Long-term studies have shown that the compound does not have adverse effects on cellular function when used appropriately, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to balance the protective effects with the potential for toxicity. Studies have shown that the compound is well-tolerated at doses commonly used in biochemical research, but caution is advised when scaling up for in vivo applications.
Metabolic Pathways
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as carbamate hydrolases during the deprotection process . These interactions facilitate the removal of the protecting group, allowing the free amine to participate in subsequent biochemical reactions. The compound’s stability ensures that it does not interfere with other metabolic processes, making it a versatile tool in metabolic studies.
Transport and Distribution
Within cells and tissues, N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is transported and distributed primarily through passive diffusion . The compound’s lipophilic nature allows it to cross cell membranes easily, ensuring efficient delivery to target sites. Once inside the cell, it can interact with various biomolecules, providing protection to amine groups. The distribution within tissues is generally uniform, with no significant accumulation in specific compartments, ensuring consistent protection across different cell types.
Subcellular Localization
The subcellular localization of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is primarily in the cytoplasm, where it interacts with amine-containing biomolecules . The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm ensures that it can effectively protect amine groups during biochemical reactions. The lack of specific localization signals also means that the compound does not interfere with the normal functioning of cellular organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The vinyl group and cyclopentyl ring can be introduced through various synthetic routes, including cyclization reactions and vinylation of cyclopentyl intermediates.
Industrial Production Methods
Industrial production of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can undergo several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation reactions.
Ethyl derivatives: from reduction reactions.
Free amine: from Boc deprotection, which can be further functionalized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-cyclopentylamine: Lacks the vinyl group, making it less versatile in certain reactions.
N-Boc-2-vinylcyclohexylamine: Contains a cyclohexyl ring instead of a cyclopentyl ring, which can affect its steric and electronic properties.
Uniqueness
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is unique due to the presence of both a vinyl group and a cyclopentyl ring, which provide distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDNSFEXHTTF-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



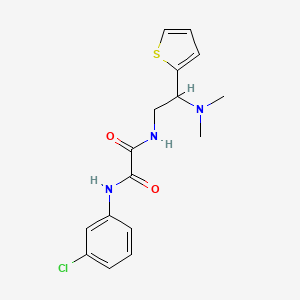
![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
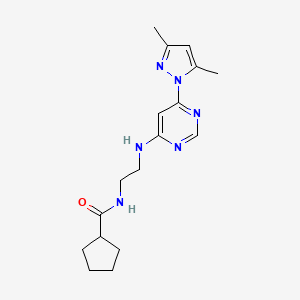
![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)
![rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B2559810.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2559812.png)
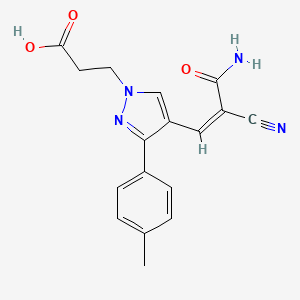
![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)
